molecular formula C8H9ClN2O2 B8740069 Methyl 3-chloro-4-hydrazinylbenzoate

Methyl 3-chloro-4-hydrazinylbenzoate

Cat. No.: B8740069
M. Wt: 200.62 g/mol
InChI Key: LJNCITYJAYDQEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-chloro-4-hydrazinylbenzoate is a benzoic acid derivative featuring a methyl ester group, a chlorine substituent at the 3-position, and a hydrazinyl (-NH-NH₂) group at the 4-position of the benzene ring.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

methyl 3-chloro-4-hydrazinylbenzoate

InChI

InChI=1S/C8H9ClN2O2/c1-13-8(12)5-2-3-7(11-10)6(9)4-5/h2-4,11H,10H2,1H3

InChI Key

LJNCITYJAYDQEV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NN)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s structural analogs differ in substituent positions, ester groups, or the presence of salt forms. Key comparisons include:

Table 1: Structural and Similarity Comparison
Compound Name Substituents/Modifications Similarity Score Key Properties/Applications
Methyl 3-chloro-4-hydrazinylbenzoate 3-Cl, 4-NH-NH₂, methyl ester Reference Hydrazone synthesis, drug intermediates
Methyl 4-hydrazinylbenzoate hydrochloride 4-NH-NH₂·HCl, methyl ester (no 3-Cl) 0.95 Higher solubility (HCl salt)
Ethyl 4-hydrazinylbenzoate hydrochloride 4-NH-NH₂·HCl, ethyl ester 0.98 Altered lipophilicity due to ethyl group
Methyl 3-chloro-4-hydroxybenzoate 3-Cl, 4-OH, methyl ester 0.93 Less reactive (hydroxy vs. hydrazinyl)
3,5-Dichloro-4-hydroxybenzoic acid 3,5-Cl, 4-OH 0.93 Antimicrobial agent precursor

Physicochemical Properties

  • Solubility : The hydrochloride salt form (e.g., Methyl 4-hydrazinylbenzoate hydrochloride) exhibits higher aqueous solubility than the free base, which is advantageous for pharmaceutical formulations.
  • Ester Group Influence : Ethyl esters (e.g., Ethyl 4-hydrazinylbenzoate hydrochloride) may offer improved membrane permeability compared to methyl esters due to increased lipophilicity.

Pharmaceutical Intermediates

  • This compound serves as a precursor in synthesizing antimicrobial and anti-inflammatory agents. Its hydrazinyl group facilitates conjugation with carbonyl-containing bioactive molecules.
  • Analogs like 3,5-Dichloro-4-hydroxybenzoic acid (similarity 0.93) are used in agrochemicals, highlighting the role of halogenation in enhancing bioactivity.

Analytical Characterization

  • Gas chromatography (GC) and mass spectrometry (MS) methods, as described for methyl esters in , are applicable for purity assessment of this compound.
  • Theoretical studies using B3LYP/6-31G(d,p) basis sets (referenced in ) predict electronic properties, aiding in understanding reactivity trends.

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